Sulfo DBCO-PEG3-NHS ester
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Overview
Description
Sulfo DBCO-PEG3-NHS ester is a water-soluble reagent commonly used in click chemistry. It contains a dibenzylcyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. The DBCO group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are copper-free click chemistry reactions. The PEG linker enhances the solubility and biocompatibility of the compound, while the NHS ester allows for the covalent attachment to primary amines on target molecules, forming stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG3-NHS ester involves several steps:
Preparation of DBCO-acid: The DBCO group is synthesized through a series of organic reactions, starting from commercially available starting materials.
PEGylation: The DBCO-acid is then reacted with a PEG linker to form DBCO-PEG3-acid.
Activation with NHS: The final step involves the activation of the carboxylic acid group of DBCO-PEG3-acid with NHS in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG3-NHS ester primarily undergoes the following types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide groups in a copper-free click chemistry reaction, forming stable triazole linkages
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs under mild conditions, without the need for a catalyst.
Amide Bond Formation: This reaction is usually carried out in the presence of a coupling reagent such as EDC or HATU, in a non-amine-containing buffer at pH 7-9.
Major Products Formed
Triazole Linkages: Formed from the SPAAC reaction between the DBCO group and azides.
Amide Bonds: Formed from the reaction between the NHS ester and primary amines.
Scientific Research Applications
Sulfo DBCO-PEG3-NHS ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sulfo DBCO-PEG3-NHS ester involves two main pathways:
Comparison with Similar Compounds
Sulfo DBCO-PEG3-NHS ester can be compared with other similar compounds, such as:
DBCO-PEG4-NHS ester: Similar in structure but with a longer PEG linker, providing increased solubility and flexibility.
DBCO-PEG3-acid: Lacks the NHS ester group, making it less reactive for amide bond formation.
Sulfo DBCO-PEG4-NHS ester: Similar to this compound but with a longer PEG linker, offering different solubility and biocompatibility properties.
This compound is unique due to its combination of a DBCO group, a PEG3 linker, and an NHS ester, providing a versatile and efficient reagent for bioconjugation and click chemistry applications .
Biological Activity
Sulfo DBCO-PEG3-NHS ester is a bioorthogonal compound widely utilized in biochemical research, particularly for its role in facilitating site-specific conjugation of therapeutic agents to biomolecules. The compound features a sulfo-dibenzocyclooctyne (DBCO) functional group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, which collectively enhance its solubility, stability, and reactivity towards azide-functionalized molecules.
Chemical Structure and Properties
- Chemical Formula: C35H40N4O13S
- Molecular Weight: 756.78 g/mol
- Functional Groups:
- Sulfo-DBCO: Enables selective click reactions with azides.
- PEG3: Increases hydrophilicity and biocompatibility.
- NHS Ester: Allows covalent bonding to amines in target biomolecules.
The primary biological activity of this compound is its ability to undergo a copper-free click reaction with azide groups. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems without causing significant disruption to cellular functions. The NHS ester facilitates the formation of stable amide bonds with amino groups on proteins or peptides, allowing for effective conjugation.
Applications in Drug Development
This compound is extensively used in the development of:
- Antibody-Drug Conjugates (ADCs): These are targeted cancer therapies that link cytotoxic drugs to antibodies via the DBCO-azide click chemistry, enhancing selectivity and reducing off-target effects .
- Protein Engineering: The compound is employed to modify proteins for enhanced functionality or to study protein interactions through conjugation with various labels or drugs .
Case Study 1: Conjugation Efficiency with Protein A
A study investigated the conjugation of Sulfo DBCO-PEG5-NHS ester with Protein A at varying molar ratios. The results demonstrated that:
- At a 15:1 molar ratio of DBCO-PEG5-NHS to Protein A, multiple peaks were observed in MALDI-TOF mass spectrometry, indicating successful conjugation.
- The molecular weight shifts corresponded to the incorporation of DBCO moieties into Protein A, confirming the efficiency of the conjugation process .
Case Study 2: Oligonucleotide Conjugation
Another research focused on the conjugation of oligonucleotides to antibodies using DBCO chemistry. This study highlighted:
- The ability of DBCO to enhance the hydrophobicity of antibodies, thereby affecting their specificity and binding efficiency.
- Optimal conditions for achieving high conjugation yields were established, utilizing varying molar excesses of DBCO-NHS esters .
Table 1: Comparison of Conjugation Ratios and Results
Molar Ratio (DBCO:Protein A) | Peaks Observed | Molecular Weight Shift (g/mol) |
---|---|---|
7.5:1 | 2 | ~578 |
15:1 | Multiple | Variable |
30:1 | Complex | Higher than 15:1 |
Table 2: Summary of Biological Applications
Application | Description |
---|---|
Antibody-Drug Conjugates | Targeted delivery systems for cancer therapy |
Protein Modification | Enhancing protein properties for research applications |
Oligonucleotide Conjugation | Functionalizing antibodies for improved specificity |
Properties
Molecular Formula |
C35H40N4O13S |
---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48) |
InChI Key |
YHOFOMUTPQSRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Origin of Product |
United States |
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